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Compound of Interest

Compound Name: 8-Bromo-1-octanol

Cat. No.: B1265630

A comprehensive guide to the spectroscopic analysis of 8-bromo-1-octanol, this document
provides key data and methodologies for researchers and scientists in drug development and
chemical research. It includes detailed spectral data from Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats.
Accompanying this data are in-depth experimental protocols for acquiring these spectra,
ensuring reproducibility and accuracy. A logical workflow for the spectroscopic analysis of an
organic compound is also visualized.

Spectroscopic Data for 8-Bromo-1-octanol

The following sections present the essential spectroscopic data for the characterization of 8-
bromo-1-octanol (CAS No: 50816-19-8).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of
an organic molecule.

H NMR Spectroscopic Data for 8-Bromo-1-octanol (Solvent: CDCIs)
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Chemical Shift (5,

Coupling Constant

Protons Multiplicity
ppm) (J, Hz)

-CH20H 3.64 triplet 6.6
-CH2Br 3.41 triplet 6.8
BrCH2CHz2- 1.85 quintet 7.2
HOCH2CH:- 1.57 quintet 7.1
-(CHz2)a- 1.25-1.45 multiplet

-OH 1.5 (variable) broad singlet

13C NMR Spectroscopic Data for 8-Bromo-1-octanol (Solvent: CDCIs)[1][2]

Carbon Chemical Shift (6, ppm)
C1 (-CH20H) 62.95

C8 (-CH2Br) 34.04

C2orC7 32.78/32.71

C3,C4, C5,C6 29.23/28.73/28.09 / 25.65

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Principal IR Absorption Bands for 8-Bromo-1-octanol
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Wavenumber (cm~?)

Description of Vibration

Functional Group

~3330 (broad) O-H stretch Alcohol (-OH)
~2930, ~2855 C-H stretch Alkane (-CH-2)
~1465 C-H bend Alkane (-CHz)
~1058 C-O stretch Primary Alcohol
~645, ~560 C-Br stretch Alkyl Bromide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented is for Electron lonization (EI) Mass Spectrometry.[3]

Key Mass Spectrometry Data for 8-Bromo-1-octanol

m/z Interpretation Notes

Not typically observed in El
208 /210 [M]* (Molecular lon) _ -

due to instability.

Loss of water from the
190/192 [M - H20]* .

molecular ion.
129/131 [M - Br]* or [CsH170]* Loss of the bromine radical.

Fragmentation of the carbon
1117113 [CaHsBI]* _

chain.
55 [CaH7]* Common alkyl fragment.

Note: The presence of bromine (isotopes 7°Br and 81Br in ~1:1 ratio) results in characteristic M

and M+2 ion clusters.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 8-bromo-

1-octanol, a liquid at room temperature.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution *H and 3C NMR spectra.

Materials:

8-Bromo-1-octanol sample

Deuterated chloroform (CDCIs)

5 mm NMR tubes

Pipettes

NMR spectrometer (e.g., 400 MHz)
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of 8-bromo-1-octanol in about 0.6
mL of CDCIs in a clean, dry vial. Transfer the solution into a 5 mm NMR tube.[5]

e Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer
on the deuterium signal of the CDCIs and shim the magnetic field to optimize homogeneity.

[5]

» 1H NMR Acquisition: Set the spectral width to cover a range of 0-12 ppm. Use a standard 30°
pulse sequence. Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds.[5]

e 13C NMR Acquisition: Tune the probe to the 13C frequency. Set the spectral width to 0-220
ppm. Use a proton-decoupled pulse sequence. Acquire a sufficient number of scans (e.g.,
128 or more) with a relaxation delay of 2-5 seconds to achieve a good signal-to-noise ratio.

[5]

» Data Processing: Apply Fourier transform to the acquired Free Induction Decays (FIDs).
Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using
the residual solvent peak (CDCls: dH = 7.26 ppm, 6C = 77.16 ppm). Integrate peaks for *H
spectra and identify peak positions for both spectra.[5]
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Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid 8-bromo-1-octanol.

Materials:

8-Bromo-1-octanol sample

FTIR spectrometer

Salt plates (e.g., NaCl or KBr)

Pipette

Acetone (for cleaning)

Procedure:

Instrument Preparation: Record a background spectrum of the empty sample compartment
to subtract contributions from atmospheric CO2 and water vapor.

o Sample Preparation: As 8-bromo-1-octanol is a liquid, it can be analyzed as a "neat"
sample. Place one to two drops of the liquid onto the surface of a clean, dry salt plate.[6][7]
Carefully place a second salt plate on top to create a thin liquid film sandwiched between the
plates.[6][8]

o Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder. Acquire
the IR spectrum over the mid-infrared range (typically 4000-400 cm™2).

o Data Processing and Cleaning: The resulting spectrum should show absorbance or
transmittance as a function of wavenumber. After analysis, clean the salt plates thoroughly
with dry acetone and return them to a desiccator.[6]

Mass Spectrometry (Electron lonization)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials:
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» 8-Bromo-1-octanol sample

o Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe
e Helium (carrier gas for GC)

Procedure:

o Sample Introduction: Introduce a small amount of the sample into the ion source. This can be
done via injection into a GC, which separates the sample from any impurities before it enters
the mass spectrometer, or directly using a heated probe if the sample is pure.[9][10]

« lonization: In the ion source, the vaporized sample molecules are bombarded with a beam of
high-energy electrons (typically at 70 eV).[11][12][13] This process, known as electron
impact (El), ejects an electron from the molecule to form a radical cation (the molecular ion)
and induces fragmentation.[11][12]

e Mass Analysis: The positively charged ions are accelerated and guided into a mass analyzer
(e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[9]

o Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

o Data Analysis: Analyze the spectrum to identify the molecular ion peak (if present) and major
fragment ions. The isotopic pattern for bromine ([M]* and [M+2]* in a ~1:1 ratio) is a key
diagnostic feature.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of an
organic compound like 8-bromo-1-octanol using the spectroscopic techniques described.
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Caption: Workflow for spectroscopic characterization of 8-Bromo-1-octanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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